4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2090583-76-7
VCID: VC3210781
InChI: InChI=1S/C7H8ClF3N2/c1-2-13-4-5(3-8)6(12-13)7(9,10)11/h4H,2-3H2,1H3
SMILES: CCN1C=C(C(=N1)C(F)(F)F)CCl
Molecular Formula: C7H8ClF3N2
Molecular Weight: 212.6 g/mol

4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

CAS No.: 2090583-76-7

Cat. No.: VC3210781

Molecular Formula: C7H8ClF3N2

Molecular Weight: 212.6 g/mol

* For research use only. Not for human or veterinary use.

4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole - 2090583-76-7

Specification

CAS No. 2090583-76-7
Molecular Formula C7H8ClF3N2
Molecular Weight 212.6 g/mol
IUPAC Name 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)pyrazole
Standard InChI InChI=1S/C7H8ClF3N2/c1-2-13-4-5(3-8)6(12-13)7(9,10)11/h4H,2-3H2,1H3
Standard InChI Key AYTKQHANDQHHFD-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)C(F)(F)F)CCl
Canonical SMILES CCN1C=C(C(=N1)C(F)(F)F)CCl

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole possesses the following chemical properties and identifiers:

  • CAS Number: 2090583-76-7

  • Molecular Formula: C7H8ClF3N2

  • Molecular Weight: 212.6 g/mol

  • IUPAC Name: 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)pyrazole

  • Standard InChI: InChI=1S/C7H8ClF3N2/c1-2-13-4-5(3-8)6(12-13)7(9,10)11/h4H,2-3H2,1H3

  • Standard InChIKey: AYTKQHANDQHHFD-UHFFFAOYSA-N

  • SMILES: CCN1C=C(C(=N1)C(F)(F)F)CCl

Structural Features

The molecular structure of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole consists of a pyrazole ring with three distinct substituents:

  • A chloromethyl group at position 4, which provides a reactive site for nucleophilic substitution reactions and further chemical modifications

  • An ethyl group attached to the N1 position, which contributes to the compound's lipophilicity and may influence its biological distribution

  • A trifluoromethyl group at position 3, which significantly affects the electronic properties of the molecule

The trifluoromethyl group exerts a strong electron-withdrawing effect on the pyrazole ring, influencing its electronic distribution and reactivity. This group is known to enhance metabolic stability in biological systems by resisting oxidative degradation, a property particularly valuable in drug development .

Synthesis and Chemical Reactions

Chemical Reactivity

Based on its structure, 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole likely exhibits several characteristic reaction patterns:

These reactivity patterns make 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole potentially valuable as a synthetic intermediate for more complex structures with specific biological activities.

Biological Activities

Structure-Activity Relationships

The biological activity of pyrazole derivatives is influenced by several factors:

  • The nature and position of substituents on the pyrazole ring, which affect the electronic distribution and three-dimensional structure

  • The presence of the trifluoromethyl group, which enhances lipophilicity and potentially improves bioavailability and metabolic stability

  • The chloromethyl group, which could serve as a point for further derivatization to enhance activity or target specificity

Research on related compounds has shown that even minor modifications to the substituent pattern can lead to significant changes in biological activity profiles. This highlights the importance of systematic structure-activity relationship studies to optimize the properties of compounds like 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole for specific applications.

Data Tables

Chemical Properties of 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

PropertyValue
CAS Number2090583-76-7
Product Name4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
Molecular FormulaC7H8ClF3N2
Molecular Weight212.6 g/mol
IUPAC Name4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)pyrazole
Standard InChIInChI=1S/C7H8ClF3N2/c1-2-13-4-5(3-8)6(12-13)7(9,10)11/h4H,2-3H2,1H3
Standard InChIKeyAYTKQHANDQHHFD-UHFFFAOYSA-N
SMILESCCN1C=C(C(=N1)C(F)(F)F)CCl
Canonical SMILESCCN1C=C(C(=N1)C(F)(F)F)CCl
PubChem Compound121213366

Typical NMR Characteristics of Trifluoromethyl Pyrazole Compounds

While specific NMR data for 4-(chloromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole is not available in the search results, the following table presents typical NMR characteristics observed in similar trifluoromethyl-substituted pyrazole compounds, which may serve as a reference :

NMR TypeTypical Chemical ShiftsCoupling ConstantsAssignment
19F NMR-60 to -64 ppm-CF3 attached to aromatic/pyrazole ring
13C NMR~122-124 ppm (quartet)1JC-F = 270-285 HzCF3 carbon
13C NMR~128-129 ppm (quartet)2JC-F = 32 HzC-CF3 carbon
1H NMR~7.5-8.0 ppm-Pyrazolic CH proton

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator